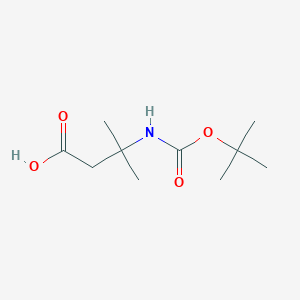

3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid

Descripción general

Descripción

3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid, commonly referred to as Boc-β-HoAib-OH, is a derivative of amino acids featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in medicinal chemistry and biochemical research due to its potential biological activities and applications in drug development.

- Molecular Formula : C₁₁H₂₁N₃O₄

- Molecular Weight : 245.30 g/mol

- CAS Number : 129765-95-3

Biological Activity

The biological activity of this compound has been explored in various studies, primarily focusing on its interactions with biological targets and its role as a building block in peptide synthesis.

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to interact with specific enzymes and receptors. The Boc group serves as a protective moiety that can be removed under mild acidic conditions, allowing for the release of the active amine functionality, which can then participate in further biochemical interactions.

Enzyme Interaction Studies

Research indicates that compounds similar to Boc-β-HoAib-OH can exhibit significant binding affinities to various enzymes, influencing metabolic pathways. For instance, studies have shown that derivatives with similar structures can modulate the activity of proteases and other metabolic enzymes, potentially leading to therapeutic applications in conditions such as cancer and metabolic disorders .

Case Studies

- Peptide Synthesis : Boc-β-HoAib-OH has been utilized as a key intermediate in the synthesis of bioactive peptides. Its ability to form stable peptide bonds while maintaining the integrity of the Boc group has made it a valuable tool in peptide chemistry .

- Antimicrobial Activity : Preliminary studies suggest that some derivatives of Boc-β-HoAib-OH exhibit antimicrobial properties. For example, compounds synthesized from this amino acid have shown effectiveness against various bacterial strains, indicating potential for development into antibiotic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid | C₁₂H₂₂N₂O₅ | Contains a hydroxyl group, increasing polarity |

| (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid | C₉H₁₉N₃O₄ | Structural isomer with potential differences in activity |

| (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid | C₁₀H₂₃N₂O₄ | Contains a methoxy group influencing reactivity |

Aplicaciones Científicas De Investigación

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Ethyl chloroformate, triethylamine | 0 °C, THF | High |

| 2 | Lithium borohydride | 0 °C to room temperature | High |

| 3 | Hydrochloric acid, methanol | Room temperature | High |

The synthesis typically yields over 99% purity, making it suitable for further applications in drug discovery and development .

Intermediate in Pharmaceutical Synthesis

This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the preparation of (2E)-5-(tert-butyloxycarbonylamino)-5-methylhex-2-enoic acid, which has been studied for its potential as a growth hormone secretagogue . This highlights its role in developing treatments for conditions related to growth hormone deficiencies.

Peptide Synthesis

The compound's Boc group allows for selective deprotection during peptide synthesis. This feature is crucial for constructing peptides with specific sequences and functionalities. The ability to protect and deprotect amines selectively enables chemists to create complex peptide structures that are essential for therapeutic agents .

Biological Activities

Research has demonstrated that derivatives of this compound exhibit various biological activities. For instance, compounds synthesized from this intermediate have shown promising results in antimalarial assays using the Plasmodium berghei mouse model. These studies indicated significant reductions in parasitemia and prolonged survival rates in treated mice compared to controls .

Case Study 1: Antimalarial Activity

In a study evaluating the efficacy of newly synthesized compounds derived from Boc-β-HoAib-OH, several showed over 99% reduction in parasitemia at a dosage of 100 mg/kg. The results were comparable to established antimalarials like chloroquine and artesunate, suggesting that these derivatives could serve as viable candidates for further development .

Case Study 2: Peptide Therapeutics

Another application involved synthesizing peptides that act as agonists for specific receptors related to metabolic disorders. The use of Boc-β-HoAib-OH allowed for the creation of peptides with enhanced stability and bioactivity due to the strategic placement of the Boc group .

Análisis De Reacciones Químicas

Reduction of the Carboxylic Acid Group

The carboxylic acid moiety can be reduced to a primary alcohol using lithium borohydride (LiBH₄). This two-step process involves activating the acid as a mixed carbonate intermediate:

Reaction Pathway

-

Activation with Ethyl Chloroformate :

-

Reduction with LiBH₄ :

Key Data :

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1 | Ethyl chloroformate, Et₃N, THF, 0°C | Activated intermediate | Precipitate filtered |

| 2 | LiBH₄, THF, 0°C → RT | Tert-butyl 3-hydroxy-3-methylbutylcarbamate | Confirmed by ¹H-NMR |

Boc Protection of the Amine Group

The synthesis of 3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid itself involves Boc protection of 3-amino-3-methylbutanoic acid under basic conditions:

Reaction Conditions

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O), aqueous base (KOH or NaOH)

-

Solvent : 1,4-Dioxane or water

-

Temperature : 0°C → room temperature

Variations in Base and Yield

| Base | Solvent | Time | Yield | Source |

|---|---|---|---|---|

| KOH | 1,4-Dioxane | 40 h | 65% | |

| NaOH | H₂O | 12 h | 55% | |

| NaOH | 1,4-Dioxane | 17 h | 72.9% |

Mechanism : Boc₂O reacts with the amine in the presence of a base to form the Boc-protected derivative. Lower yields with NaOH in water (55%) suggest competing hydrolysis or side reactions .

Esterification and Functionalization

The carboxylic acid can be esterified or further functionalized for downstream applications:

Ethyl Ester Formation

-

Reagents : Ethyl chloroformate, Et₃N (similar to Step 1 in Reduction)

-

Product : Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

-

Notes : Intermediate for subsequent reductions or couplings .

Acid-Catalyzed Deprotection

While not explicitly documented in the provided sources, the Boc group is typically removed under acidic conditions (e.g., HCl in dioxane or TFA), regenerating the free amine. This step is critical in peptide synthesis but requires validation with additional literature.

Comparative Analysis of Reaction Conditions

The yield of Boc protection varies significantly with reaction parameters:

| Parameter | High-Yield Case (72.9%) | Low-Yield Case (55%) |

|---|---|---|

| Base | NaOH | NaOH |

| Solvent | 1,4-Dioxane | H₂O |

| Temperature | 0°C → RT | 0°C → RT |

| Time | 17 h | 12 h |

Key Insight : Non-aqueous solvents (e.g., dioxane) improve yields by minimizing hydrolysis of Boc₂O .

Structural Confirmation

Post-reaction characterization is performed via:

-

¹H-NMR : Peaks at δ 1.33 (s, 6H, CH₃), 1.44 (s, 9H, Boc), 3.75 (q, 2H, CH₂OH) confirm the structure of reduced products .

-

Chromatography : Silica gel purification ensures >95% purity in documented cases .

Limitations and Challenges

-

Low Aqueous Solubility : Requires polar aprotic solvents (THF, dioxane).

-

Sensitivity to Strong Bases : May lead to Boc group cleavage.

Propiedades

IUPAC Name |

3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-10(4,5)6-7(12)13/h6H2,1-5H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJVMOIOTPJSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438923 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129765-95-3 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.